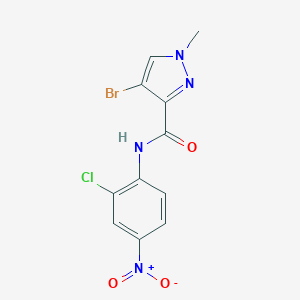![molecular formula C16H13N3O6 B449513 N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B449513.png)
N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, an acetyl group, and a benzodioxole moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetyl chloride with 1,3-benzodioxole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetyl derivatives.
Aplicaciones Científicas De Investigación
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by inhibiting their activity. This inhibition can lead to various biochemical effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetyl groups but lacks the benzodioxole moiety.
N-(4-nitrophenyl)acetylhydrazine: Similar structure but without the benzodioxole ring.
Uniqueness
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in simpler analogs .
Propiedades
Fórmula molecular |
C16H13N3O6 |
|---|---|
Peso molecular |
343.29g/mol |
Nombre IUPAC |
N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C16H13N3O6/c20-15(7-10-1-4-12(5-2-10)19(22)23)17-18-16(21)11-3-6-13-14(8-11)25-9-24-13/h1-6,8H,7,9H2,(H,17,20)(H,18,21) |
Clave InChI |
NVZXMAZVPYQWKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
4.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449430.png)

![2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE](/img/structure/B449436.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B449438.png)
![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)

![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)


![10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B449447.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B449448.png)
![2,2-dichloro-N-{3-[(dichloroacetyl)amino]phenyl}acetamide](/img/structure/B449451.png)
![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)

